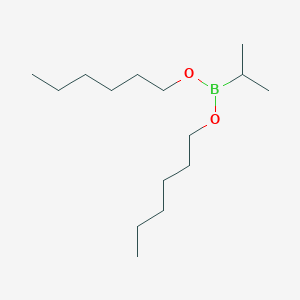

Dihexyl propan-2-ylboronate

Beschreibung

Dihexyl propan-2-ylboronate is an organoboron compound characterized by a central boron atom bonded to two hexyl groups (C₆H₁₃) and one propan-2-yloxy (isopropoxy) group. Its molecular formula is inferred as C₁₅H₃₁BO₂, with a molecular weight of approximately 254.22 g/mol. Organoboronates like this are critical in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their stability and reactivity .

Eigenschaften

CAS-Nummer |

131410-27-0 |

|---|---|

Molekularformel |

C15H33BO2 |

Molekulargewicht |

256.2 g/mol |

IUPAC-Name |

dihexoxy(propan-2-yl)borane |

InChI |

InChI=1S/C15H33BO2/c1-5-7-9-11-13-17-16(15(3)4)18-14-12-10-8-6-2/h15H,5-14H2,1-4H3 |

InChI-Schlüssel |

CXCDWPAWQCIPRY-UHFFFAOYSA-N |

Kanonische SMILES |

B(C(C)C)(OCCCCCC)OCCCCCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dihexyl propan-2-ylboronate can be synthesized through several methods. One common method involves the reaction of dihexylborane with propan-2-ol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained at around 25-30°C. The reaction can be represented as follows:

Dihexylborane+Propan-2-ol→Dihexyl propan-2-ylboronate

Industrial Production Methods

In an industrial setting, the production of dihexyl propan-2-ylboronate may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Dihexyl propan-2-ylboronate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or boronates.

Reduction: Reduction reactions can convert dihexyl propan-2-ylboronate into corresponding alcohols or hydrocarbons.

Substitution: Nucleophilic substitution reactions can replace the boronate group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce alcohols or hydrocarbons.

Wissenschaftliche Forschungsanwendungen

Dihexyl propan-2-ylboronate has a wide range of applications in scientific research:

Biology: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.

Industry: Dihexyl propan-2-ylboronate is used in the production of polymers, agrochemicals, and other industrial products.

Wirkmechanismus

The mechanism of action of dihexyl propan-2-ylboronate involves its ability to participate in various chemical reactions. In Suzuki-Miyaura coupling, the compound acts as a boron reagent, facilitating the formation of carbon-carbon bonds through a palladium-catalyzed process. The molecular targets and pathways involved include the activation of palladium complexes and the transfer of boron groups to organic substrates .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1. Diphenyl(propan-2-yloxy)borane (CAS 69737-51-5)

- Structure : Boron bonded to two phenyl groups and one isopropoxy group.

- Key Differences : Replacing hexyl groups with phenyl rings increases aromaticity, reducing hydrophobicity but enhancing π-π stacking interactions. This makes diphenyl derivatives more suitable for catalytic applications in polar solvents .

- Applications : Intermediate in pharmaceutical synthesis.

2.1.2. Dihexyl Methylphosphonate (CAS 77304-63-3)

- Structure : Phosphorus-centered compound with two hexyl groups and one methyl group.

- Key Differences : Phosphonates exhibit higher thermal stability and lower reactivity compared to boronates. Dihexyl methylphosphonate is used as a flame retardant or solvent, whereas boronates are more reactive in cross-coupling reactions .

2.1.3. Sodium Dihexyl Sulfosuccinate (SDHS, CAS 3006-15-3)

- Structure : Anionic surfactant with two hexyl chains and a sulfosuccinate headgroup.

- Key Differences: SDHS is highly hydrophilic due to its ionic nature, with an optimum salinity of ~3.5% (measured for similar surfactants in benzene), indicating moderate hydrophobicity . Dihexyl propan-2-ylboronate, being non-ionic, would exhibit greater hydrophobicity, favoring lipid-rich environments.

2.1.4. Dihexyl Phthalate (CAS 84-75-3)

- Structure : Diester of phthalic acid with two hexyl chains.

- Key Differences : Phthalates are plasticizers with high lipophilicity (logP ~9.1), whereas boronates have lower logP values (estimated ~5.2 for dihexyl propan-2-ylboronate) due to the polar B–O bond. This difference impacts their environmental persistence and toxicity profiles .

Data Table: Comparative Properties

*Estimated values for dihexyl propan-2-ylboronate are based on structural analogs.

Research Findings and Trends

- Hydrophobicity Trends: Alkyl chain length directly correlates with hydrophobicity. Dihexyl propan-2-ylboronate’s hexyl groups confer higher hydrophobicity than diphenyl analogs but lower than fully non-polar phthalates . Surfactants like SDHS balance hydrophobicity with ionic interactions, achieving optimal salinity at 3.5% for middle-phase formation in benzene .

Reactivity and Stability :

Applications :

- Boronates: Catalysis, drug synthesis.

- Phosphonates: Flame retardants, lubricants.

- Sulfosuccinates: Detergents, enhanced oil recovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.